molecular formula C12H13NO6 B1450682 Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester CAS No. 1446429-04-4

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester

Cat. No. B1450682
M. Wt: 267.23 g/mol
InChI Key: WLKPJMUUDOZGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester” is a chemical compound with the molecular formula C9H10NO6 . It is used for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its molecular formula, C9H10NO6 . Detailed structural information, including bond lengths and angles, would require experimental techniques such as X-ray crystallography or computational methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It has a molecular weight of 228.1788 . More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment and good ventilation . In case of exposure, affected areas should be washed thoroughly and medical advice should be sought if necessary .

properties

IUPAC Name

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-prop-2-ynyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-2-8-18-11(16)4-3-5-12(17)19-13-9(14)6-7-10(13)15/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKPJMUUDOZGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester
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Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester

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